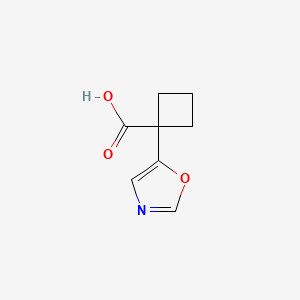
(2Z)-3-bromoprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-bromoprop-2-enenitrile is an organic compound with the molecular formula C3H2BrN It is a brominated derivative of acrylonitrile and is characterized by the presence of a bromine atom and a nitrile group attached to a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2Z)-3-bromoprop-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of acrylonitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the propenyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-bromoprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of saturated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, N-bromosuccinimide, hydrogen halides, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted nitriles, while addition reactions can produce saturated brominated compounds.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-bromoprop-2-enenitrile has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s reactivity makes it useful in the development of new polymeric materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Wirkmechanismus
The mechanism of action of (2Z)-3-bromoprop-2-enenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylonitrile: A precursor to (2Z)-3-bromoprop-2-enenitrile, acrylonitrile lacks the bromine atom but shares the nitrile group and propenyl chain.
3-bromoacrylonitrile: Similar to this compound but with different stereochemistry, affecting its reactivity and applications.
2-bromopropionitrile: Another brominated nitrile compound with a different carbon chain structure.
Uniqueness
This compound is unique due to its specific stereochemistry (Z-configuration), which influences its reactivity and the types of reactions it can undergo. This configuration can lead to different products and applications compared to its E-isomer or other brominated nitriles.
Eigenschaften
CAS-Nummer |
41866-24-4 |
|---|---|
Molekularformel |
C3H2BrN |
Molekulargewicht |
131.96 g/mol |
IUPAC-Name |
(Z)-3-bromoprop-2-enenitrile |
InChI |
InChI=1S/C3H2BrN/c4-2-1-3-5/h1-2H/b2-1- |
InChI-Schlüssel |
PCNPNEFEZSKSEK-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\Br)\C#N |
Kanonische SMILES |
C(=CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


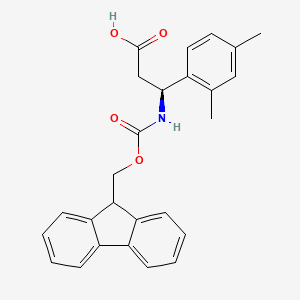
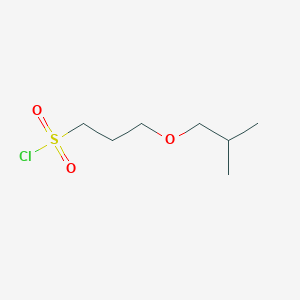


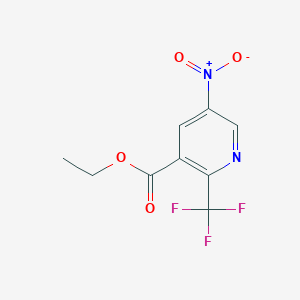

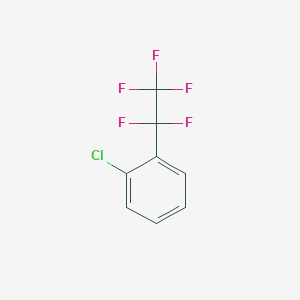
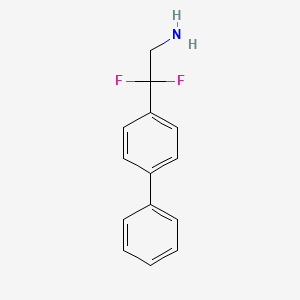

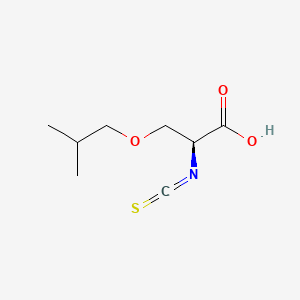
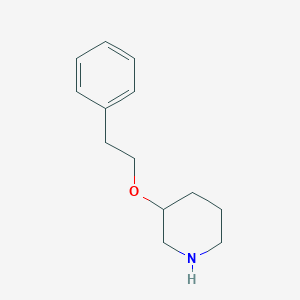
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
